molecular formula C6H11NS B1295360 2-Methylbutyl isothiocyanate CAS No. 4404-51-7

2-Methylbutyl isothiocyanate

Cat. No. B1295360
CAS RN: 4404-51-7
M. Wt: 129.23 g/mol
InChI Key: MKWQGOSIKKPMLW-UHFFFAOYSA-N
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Description

2-Methylbutyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their versatile reactivity and potential as synthetic intermediates. Although the provided papers do not directly discuss 2-methylbutyl isothiocyanate, they do provide insights into the synthesis and properties of related isothiocyanate compounds, which can be informative for understanding the chemistry of isothiocyanates in general.

Synthesis Analysis

The synthesis of isothiocyanate derivatives can be achieved through various methods. For instance, the reaction of methyl isothiocyanate with lithium diisopropylamide followed by alkylation with dimethyl sulfate can yield thiazole derivatives . Additionally, the isomerization of corresponding thiocyanates can lead to the formation of [2-(F-alkyl)ethyl] methylether isothiocyanates . These methods demonstrate the reactivity of isothiocyanates and their potential to form a wide range of products under different reaction conditions.

Molecular Structure Analysis

The molecular structure of isothiocyanate compounds can be quite diverse. For example, the crystal structure of 2,3,4,6-tetra-O-acetyl-(β-D-glycosyl)-isothiocyanate has been characterized, showing that it crystallizes in the cubic system with a normal hexopyranosyl ring adopting a 4C1 chair conformation . This highlights the structural complexity that isothiocyanate derivatives can possess, which is important for their reactivity and physical properties.

Chemical Reactions Analysis

Isothiocyanates are known to undergo various chemical reactions. They can react with diamines to form thioureas, which are excellent precursors for the synthesis of new compounds, such as perfluoroalkylated surfactants . The versatility of isothiocyanates in chemical reactions makes them valuable intermediates in the synthesis of a wide array of chemical products.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate derivatives can be influenced by their molecular structure. For example, the amphiphilic nature of some isothiocyanate derivatives allows them to form vesicular systems in water, which can be identified by freeze fracture electron microscopy . The ability to form such structures is significant for applications in fields like materials science and pharmaceuticals.

Scientific Research Applications

  • Scientific Field: Antimicrobial Research

    • Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales .
    • They have been investigated for their antimicrobial properties against human pathogens .
    • The use of plant-derived products as antimicrobial agents has been investigated in depth .
  • Scientific Field: Anti-inflammatory and Anticancer Research

    • Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
    • Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .
  • Scientific Field: Antimicrobial Activity against Human Infections
    • Isothiocyanates (ITCs) have been investigated for their antimicrobial properties against human pathogens .
    • The use of plant-derived products as antimicrobial agents has been investigated in depth .
    • Results indicated that BITC and PEITC showed higher inhibition activity compared to vancomycin and to AITC .
  • Scientific Field: Antimicrobial Activity against Human Infections
    • Isothiocyanates (ITCs) have been investigated for their antimicrobial properties against human pathogens .
    • The use of plant-derived products as antimicrobial agents has been investigated in depth .
    • Results indicated that BITC and PEITC showed higher inhibition activity compared to vancomycin and to AITC .

Safety And Hazards

2-Methylbutyl isothiocyanate is harmful if swallowed, in contact with skin, and if inhaled . It causes severe skin burns and eye damage . In case of ingestion, it is advised not to induce vomiting . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

1-isothiocyanato-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWQGOSIKKPMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963164
Record name 1-Isothiocyanato-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutyl isothiocyanate

CAS RN

4404-51-7
Record name 2-Methylbutyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isothiocyanato-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbutyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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